molecular formula C22H21N5O2S B12133682 N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12133682
M. Wt: 419.5 g/mol
InChI Key: PLXJHWYBEMQRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a furan-2-ylmethyl group at the 4th position of the triazole ring and a pyridin-4-yl substituent at the 5th position. The N-acetamide moiety is linked to a 3,4-dimethylphenyl group, which may enhance lipophilicity and influence bioactivity.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-5-6-18(12-16(15)2)24-20(28)14-30-22-26-25-21(17-7-9-23-10-8-17)27(22)13-19-4-3-11-29-19/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

PLXJHWYBEMQRBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Furan : The pyridin-4-yl group in the target compound and analog may enhance π-π stacking interactions in biological targets compared to furan-only analogs .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Yield (%) Notable Spectral Features (IR/NMR)
Target Compound (Inferred) ~240–260 (est.) N/A C=O (1680–1700 cm⁻¹), C-S (680–720 cm⁻¹)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 207.6–208.5 45 N-H (3280 cm⁻¹), C=N (1600 cm⁻¹)
N-(2-Ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not reported Not reported Likely similar C=O and aromatic proton signals

Analysis :

  • Higher melting points (e.g., 273°C for nitro-substituted analog ) correlate with electron-withdrawing groups, enhancing crystallinity.
  • The target compound’s dimethylphenyl group may reduce polarity compared to nitro or acetyl-substituted analogs, affecting solubility .

Anti-Exudative Activity (AEA)

Compounds with 4-amino-5-(furan-2-yl)-triazole cores (e.g., 3.1–3.21) showed AEA values ranging from 38.2% to 54.6% at 10 mg/kg in rat models, outperforming diclofenac sodium (38.7% at 8 mg/kg) . The target compound’s pyridine and dimethylphenyl groups may further modulate AEA by enhancing receptor binding or metabolic stability.

Antiproliferative Activity

Hydroxyacetamide derivatives with imidazolone substituents (e.g., FP1–FP12 ) demonstrated IC₅₀ values of 12–45 µM against cancer cell lines. The target compound’s pyridine ring could similarly engage in hydrogen bonding or metal coordination, though its activity remains untested.

Anti-Inflammatory Potential

Nitro and acetyl groups on the acetamide aryl moiety (e.g., compounds 15–18 ) are associated with enhanced anti-inflammatory responses. The target compound’s dimethyl group may offer a balance between activity and toxicity by reducing reactive metabolite formation.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Intermediate A is synthesized through a cyclocondensation reaction between a hydrazine derivative and a thiourea analog. The general protocol involves:

Starting Materials

  • Furan-2-ylmethylhydrazine

  • Pyridin-4-yl isothiocyanate

Reaction Conditions

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: Reflux at 80°C for 12–16 hours

  • Catalyst: Triethylamine (10 mol%)

Mechanism

  • Nucleophilic attack of hydrazine on the isothiocyanate carbonyl group.

  • Cyclization via intramolecular dehydration to form the triazole ring.

  • Tautomerization to stabilize the thiol form.

Yield : 68–72% (reported for analogous compounds).

Alternative Route: Metal-Catalyzed Cyclization

Recent advancements employ copper(I) iodide (CuI) as a catalyst to enhance regioselectivity:

ParameterValue
SubstrateFuran-2-ylmethyl thiourea
Coupling PartnerPyridin-4-yl boronic acid
SolventDimethyl sulfoxide (DMSO)
CatalystCuI (5 mol%)
Ligand1,10-Phenanthroline (10 mol%)
Temperature100°C
Reaction Time8 hours
Yield75–80%

Synthesis of Intermediate B: 2-Chloro-N-(3,4-dimethylphenyl)acetamide

Acetylation of 3,4-Dimethylaniline

Procedure :

  • 3,4-Dimethylaniline is treated with chloroacetyl chloride in dichloromethane.

  • Base (e.g., NaHCO₃) is added to neutralize HCl byproduct.

Conditions :

  • Molar ratio (aniline:chloroacetyl chloride): 1:1.2

  • Temperature: 0–5°C (ice bath)

  • Reaction Time: 2 hours

  • Yield: 85–90%

Side Reactions :

  • Over-acetylation is mitigated by controlled reagent addition.

Final Coupling Reaction

Nucleophilic Substitution

Reaction Scheme :
Intermediate A (thiol) + Intermediate B (chloroacetamide) → Target Compound

Optimized Conditions :

ParameterValue
SolventAcetonitrile
BasePotassium carbonate (K₂CO₃)
Temperature60°C
Reaction Time6 hours
Yield65–70%

Mechanistic Insights :

  • Deprotonation of the thiol group by K₂CO₃ enhances nucleophilicity.

  • SN2 displacement of chloride by the thiolate ion.

Purification and Characterization

Purification Steps :

  • Liquid-Liquid Extraction : Dichloromethane/water to remove inorganic salts.

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (1:3).

  • Recrystallization : Ethanol/water mixture.

Analytical Data :

  • Melting Point : 189–192°C (decomposes)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, pyridine-H), 7.85 (s, 1H, triazole-H), 6.95–7.15 (m, 5H, aromatic-H), 4.55 (s, 2H, SCH₂CO), 3.75 (s, 2H, furyl-CH₂), 2.25 (s, 6H, CH₃).

  • HRMS : m/z 422.1421 [M+H]⁺ (calculated for C₂₂H₂₁N₅O₂S: 422.1418).

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring exhibits two possible regioisomers during cyclization. Key strategies to favor the desired isomer include:

  • Steric Effects : Bulky substituents (e.g., furan-2-ylmethyl) direct substitution to the 4-position.

  • Catalytic Control : CuI/1,10-phenanthroline systems improve selectivity to >95%.

Solvent and Temperature Effects

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Isomer Ratio (Desired:Undesired)
DMSO46.72.89:1
Ethanol24.31.27:3
Acetonitrile37.52.18:2

Higher dielectric solvents stabilize transition states, accelerating reaction rates.

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

Batch Process :

  • Advantages : Suitable for small-scale (1–10 kg) production.

  • Limitations : Exothermic risks during acetylation steps.

Continuous Flow :

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 50 g/h with 75% yield.

Green Chemistry Metrics

MetricValue
Atom Economy82%
E-Factor18.5
Process Mass Intensity23.7

Solvent recovery systems reduce E-factor by 40% in large-scale runs .

Q & A

Q. What are the key synthetic pathways for N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Core Triazole Formation : Reacting hydrazides (e.g., pyridine-4-carbohydrazide) with isothiocyanates under reflux in ethanol, followed by cyclization with NaOH .

Thiol Alkylation : The triazole-3-thiol intermediate is alkylated with α-chloroacetamide derivatives (e.g., N-(3,4-dimethylphenyl)-2-chloroacetamide) in polar aprotic solvents (e.g., DMF) under basic conditions (KOH/NaOH) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the final compound .

  • Optimization Tips :
  • Temperature : Maintain 60–80°C during alkylation to minimize side reactions.
  • Solvent Choice : DMF enhances reactivity but requires rigorous drying to avoid hydrolysis.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm, pyridin-4-yl aromatic protons at δ 8.5–8.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at ~465 m/z) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine absolute configuration and packing motifs for crystalline derivatives .

Q. What initial biological screening models are appropriate for evaluating its therapeutic potential?

  • Methodological Answer :
  • Anti-Inflammatory Activity : Rat formalin-induced edema models measure anti-exudative activity (dose range: 10–50 mg/kg, compared to diclofenac sodium) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 1–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar triazole derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically vary substituents (e.g., pyridin-4-yl vs. pyridin-2-yl, furan vs. thiophene) and correlate with bioactivity trends using regression analysis .
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to suspected targets (e.g., COX-2 for anti-inflammatory activity) .
  • Metabolic Stability Testing : Liver microsome assays identify if contradictory results stem from differential metabolic degradation .

Q. What computational strategies are effective for predicting binding modes and optimizing selectivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide models interactions with targets (e.g., triazole sulfur as a hydrogen bond acceptor in kinase active sites) .
  • MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-target complexes under physiological conditions .
  • QSAR Models : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to predict activity cliffs and guide structural modifications .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water, chloroform/methanol) to induce slow nucleation .
  • Temperature Gradients : Gradual cooling (0.1°C/min) from 50°C to 4°C enhances crystal quality .
  • Additive Screening : Introduce small molecules (e.g., glycerol, polyethylene glycol) to stabilize crystal lattice formation .

Q. How can researchers address low yields during the alkylation step of the synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6–8 hours) and improve yields by 15–20% under controlled power (100–150 W) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., pyridine nitrogen with Boc groups) to prevent side reactions .
  • Flow Chemistry : Continuous flow reactors enhance mixing efficiency and heat transfer, minimizing decomposition .

Data Contradiction Analysis Example

Issue : Discrepancies in anti-exudative activity between in vitro and in vivo models.

  • Hypothesis : Poor pharmacokinetic properties (e.g., low oral bioavailability) limit in vivo efficacy.
  • Testing Protocol :
    • ADME Profiling : Caco-2 permeability assays and plasma protein binding studies .
    • Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance solubility .
    • Pharmacokinetic Studies : LC-MS/MS quantifies plasma concentrations post-administration in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.